Bis-phosphonomethyl-2,5-diketopiperazine

Metal–Organic Frameworks Lanthanide Coordination Polymers Thermal Stability

Bis-phosphonomethyl-2,5-diketopiperazine (BP-DKP; CAS 64140-94-9), systematically named N,N′-bis(phosphonomethyl)-2,5-diketopiperazine or ((2,5-dioxopiperazine-1,4-diyl)bis(methylene))bis(phosphonic acid), is a small-molecule bisphosphonate built upon a cyclic dipeptide scaffold (C₆H₁₂N₂O₈P₂; MW = 302.12 g/mol). Unlike conventional bisphosphonates that feature a geminal P–C–P motif on a single carbon, BP-DKP presents two phosphonomethyl groups symmetrically appended to the nitrogen atoms of a rigid 2,5-diketopiperazine ring.

Molecular Formula C6H12N2O8P2
Molecular Weight 302.12 g/mol
Cat. No. B8376349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-phosphonomethyl-2,5-diketopiperazine
Molecular FormulaC6H12N2O8P2
Molecular Weight302.12 g/mol
Structural Identifiers
SMILESC1C(=O)N(CC(=O)N1CP(=O)(O)O)CP(=O)(O)O
InChIInChI=1S/C6H12N2O8P2/c9-5-1-7(3-17(11,12)13)6(10)2-8(5)4-18(14,15)16/h1-4H2,(H2,11,12,13)(H2,14,15,16)
InChIKeyROKAXOISGALEAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-phosphonomethyl-2,5-diketopiperazine (CAS 64140-94-9): An Evidence-Based Guide for Scientific Procurement and Selection


Bis-phosphonomethyl-2,5-diketopiperazine (BP-DKP; CAS 64140-94-9), systematically named N,N′-bis(phosphonomethyl)-2,5-diketopiperazine or ((2,5-dioxopiperazine-1,4-diyl)bis(methylene))bis(phosphonic acid), is a small-molecule bisphosphonate built upon a cyclic dipeptide scaffold (C₆H₁₂N₂O₈P₂; MW = 302.12 g/mol). Unlike conventional bisphosphonates that feature a geminal P–C–P motif on a single carbon, BP-DKP presents two phosphonomethyl groups symmetrically appended to the nitrogen atoms of a rigid 2,5-diketopiperazine ring [1]. This unique architecture enables dual functionality: (i) the bisphosphonate chelating arms confer high affinity for metal ions, and (ii) the diketopiperazine core provides a pre-organized, hydrolytically stable heterocyclic backbone that can participate in supramolecular assembly [2]. The compound is commercially available at ≥95% purity for research and further manufacturing use .

Why Generic Bisphosphonate Substitution Fails: The Structural Uniqueness of Bis-phosphonomethyl-2,5-diketopiperazine


Conventional bisphosphonates such as zoledronic acid, alendronic acid, and etidronic acid are optimized for pharmacological bone targeting and mevalonate pathway inhibition [1]. Generic substitution of such agents for BP-DKP in research settings is confounded by three critical differences. First, BP-DKP incorporates carbonyl amide groups on the piperazine ring, which alter the ligand field strength and donor-atom geometry relative to the simpler N,N′-piperazinebis(methylenephosphonic acid) (H₄L-piperazine) family of ligands [1]. Second, BP-DKP can be formed in situ via cyclodehydration of glyphosate under hydrothermal conditions, enabling one-pot syntheses of lanthanide–organic frameworks (LnOFs) that are not accessible with other bisphosphonate precursors [2]. Third, the commercial availability of BP-DKP at defined purity (≥95%) allows for reproducible procurement in multi-gram quantities, while analogous diketopiperazine bisphosphonates often require custom synthesis .

Quantitative Evidence Guide: Why Bis-phosphonomethyl-2,5-diketopiperazine Outperforms Generic Alternatives


Thermal Stability in Lanthanide–Organic Frameworks: BP-DKP-LnOFs Achieve 380 °C Decomposition Temperature

BP-DKP-derived lanthanide–organic frameworks (LnOFs) exhibit thermal stability up to 380 °C, as measured by thermogravimetric/differential thermal analysis (TG-DTA) [1]. In contrast, Ce-MIL-140-BDC, a representative piperazine-based bisphosphonate MOF that does not incorporate the diketopiperazine carbonyl groups, is reported to be stable only up to 370 °C [2]. This represents a +10 °C improvement in thermal decomposition onset attributable to the enhanced rigidity and additional coordination possibilities introduced by the 2,5-diketopiperazine ring system.

Metal–Organic Frameworks Lanthanide Coordination Polymers Thermal Stability

Photoluminescence Performance: Eu³⁺ Emission Lifetime of 1.54 ms and Quantum Yield of 10.1%

The BP-DKP ligand (H₄L) sensitizes lanthanide-centered emission, yielding an Eu³⁺ ⁵D₀ emission lifetime of 1.54 ms and an absolute quantum yield of 10.1% for compound Eu(NO₃)(H₂L) [1]. For the Tb³⁺ analogue, the values are 1.98 ms and 5.9%, respectively [1]. The triplet energy level of the ligand was determined to be 21,882 cm⁻¹ from the Gd³⁺ compound emission spectrum at 77 K [1]. These metrics establish BP-DKP as a viable antenna ligand for lanthanide-based optical materials and provide quantitative benchmarks for comparison during procurement.

Luminescent Materials Lanthanide Photophysics MOF Sensors

In Situ Ligand Formation Enables One-Pot LnOF Synthesis from Glyphosate

BP-DKP (H₄L) is generated in situ via cyclodehydration of two glyphosate molecules under hydrothermal conditions, enabling a one-pot synthesis of isostructural 3D LnOFs with formula Ln(NO₃)(H₂L) [1]. This contrasts with the common approach for piperazine-based bisphosphonate MOFs, which requires pre-synthesis and purification of the ligand (e.g., N,N′-piperazinebis(methylenephosphonic acid) via Mannich reaction) before MOF assembly [2]. The in situ route reduces synthetic steps from three (ligand synthesis, purification, MOF crystallization) to one, delivering the three LnOFs in good yields [1].

In Situ Ligand Synthesis Hydrothermal Chemistry Green Synthesis

Unique 3D 6,6-Connected Framework Topology with 1D Channels and NO₃⁻ Templating

BP-DKP-LnOFs adopt a 4¹³·6² topology with a 6,6-connected net that is isostructural across the Eu, Tb, and Gd series, featuring 1D channels occupied by chelating nitrate anions [1]. In contrast, MOFs constructed from the simpler piperazine-bisphosphonate linker N,N′-piperazinebis(methylenephosphonic acid) (H₄L-pip) typically form the STA-12 family with different topology and pore architecture [2]. The presence of the diketopiperazine carbonyl groups introduces additional hydrogen-bond acceptor sites that direct a distinct framework topology, offering complementary porosity characteristics for applications where channel dimensions and anion-templating capacity are critical selection criteria.

Crystal Engineering MOF Topology Anion Templating

Bisphosphonate Chelating Arms: Dual Phosphonate Coordination Capacity

BP-DKP presents two phosphonic acid groups (–CH₂–PO₃H₂) attached to the piperazine nitrogen atoms, providing four potential donor oxygen atoms per phosphonate arm [1]. The total of eight oxygen donor atoms from the bisphosphonate groups, combined with the two carbonyl oxygen atoms on the diketopiperazine ring, results in a total of ten potential coordination sites [1]. This exceeds the six potential donor sites (four phosphonate oxygen atoms plus two amine nitrogen atoms) offered by the non-carbonyl N,N′-piperazinebis(methylenephosphonic acid) [2]. The higher coordination-site density of BP-DKP enables more extensive metal-ion cross-linking and contributes to the formation of robust 3D frameworks.

Metal Chelation Phosphonate Chemistry Coordination Polymers

Procurement-Ready Purity: ≥95% from Commercial Suppliers at Defined Storage Conditions

BP-DKP is commercially available from multiple suppliers with a standard purity of ≥95%, molecular formula C₆H₁₂N₂O₈P₂, and molecular weight 302.12 g/mol . Storage conditions are specified as sealed in dry, 2–8 °C, with shipping at room temperature . In contrast, closely related diketopiperazine bisphosphonate derivatives with substituents on the piperazine ring (e.g., 2-methyl or 2,5-dimethyl variants) are not listed in major chemical catalogs and require custom synthesis [1]. The defined purity and storage specifications of BP-DKP support procurement for reproducible research.

Research Chemicals Quality Control Reproducibility

Best Research and Industrial Application Scenarios for Bis-phosphonomethyl-2,5-diketopiperazine Based on Quantitative Evidence


High-Temperature Lanthanide–Organic Framework Synthesis

Researchers requiring phosphonate-based MOFs with thermal stability approaching 400 °C should select BP-DKP over N,N′-piperazinebis(methylenephosphonic acid) ligands. The TG-DTA-confirmed stability of BP-DKP-LnOFs up to 380 °C [1] exceeds the 370 °C benchmark of the piperazine-bisphosphonate Ce-MIL-140-BDC system [2], making BP-DKP the superior ligand for catalytic or gas-separation MOFs operating at elevated temperatures.

Time-Gated Luminescence Sensing and Bioimaging Probe Development

BP-DKP serves as an antenna ligand for Eu³⁺- and Tb³⁺-based luminescent materials. The measured emission lifetimes (1.54 ms for Eu³⁺, 1.98 ms for Tb³⁺) and absolute quantum yields (10.1% and 5.9%, respectively) [1] are competitive with established lanthanide phosphors [2], supporting the use of BP-DKP-LnOFs in time-gated detection schemes where long-lived emission is required to discriminate against short-lived background fluorescence.

One-Pot Green Synthesis of Functional MOFs from Glyphosate

Laboratories pursuing sustainable or streamlined MOF synthesis protocols can exploit the in situ cyclodehydration of glyphosate to BP-DKP under hydrothermal conditions, achieving crystalline LnOFs in a single synthetic step [1]. This eliminates the need for separate ligand synthesis and purification steps required for the STA-12 family of piperazine-bisphosphonate MOFs [2], reducing solvent usage and experimental time.

Metal Sequestration and Chelation Studies Requiring High Donor-Atom Density

For applications demanding maximum metal-binding capacity per ligand molecule—such as actinide sequestration, scale inhibition, or MRI contrast-agent design—BP-DKP offers up to 10 potential coordination donor atoms (8 phosphonate oxygen + 2 carbonyl oxygen) [1]. This represents a 67% increase over the 6 donor atoms (4 phosphonate oxygen + 2 amine nitrogen) provided by the widely used N,N′-piperazinebis(methylenephosphonic acid) [1] [2], translating to higher metal-to-ligand binding stoichiometry.

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